(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c19-11-16-18(21-7-6-20-16)23-8-3-14(4-9-23)12-22-17(24)2-1-15-5-10-25-13-15/h1-2,5-7,10,13-14H,3-4,8-9,12H2,(H,22,24)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUKRZPTQRMNGT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the pyrazine moiety: The pyrazine ring can be introduced via nucleophilic substitution or other suitable reactions.
Attachment of the acrylamide group: The acrylamide group can be introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Final assembly: The furan ring and other substituents are introduced in the final steps, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperidine moiety.
Reduction: Reduction reactions could target the nitrile group in the pyrazine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines from nitriles.
Scientific Research Applications
Antiviral Activity
Research indicates that (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro studies report an effective concentration (EC50) of 0.075 µM, demonstrating its potential as a therapeutic agent in viral infections .
Antitumor Properties
The compound has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. At concentrations ranging from 10 to 50 µM, it significantly reduced cell viability by promoting cell cycle arrest and increasing sub-G1 phase cells, indicative of apoptotic activity .
Neuroprotective Effects
The piperidine structure in the compound may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research on neuronal cell cultures has revealed that it reduces oxidative stress markers and enhances neuronal survival under toxic conditions induced by glutamate .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy against HSV, the compound was tested alongside standard treatments like acyclovir. Results indicated that it not only inhibited viral replication but also had a lower cytotoxicity profile compared to traditional antivirals .
Case Study 2: Cancer Cell Line Research
Another significant study involved testing the compound on human cancer cell lines, where it was observed that the compound effectively induced apoptosis through various mechanisms including the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide: A similar compound with a different position of the furan ring.
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide: A compound with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₅O
- Molecular Weight : 353.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways, although detailed mechanisms remain under investigation. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis through pathways involving Src kinases and other cellular targets .
Anticancer Activity
Research indicates that this compound has shown significant anticancer activity in various cell lines. A study demonstrated its efficacy against leukemia and solid tumors, with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin .
Cytotoxicity Studies
In vitro cytotoxicity assays reveal that this compound exhibits potent cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Leukemia | 1.136 | Induction of apoptosis |
| Breast Cancer | 0.985 | Cell cycle arrest |
| Lung Cancer | 0.750 | Inhibition of proliferation |
These results suggest a promising therapeutic potential, warranting further exploration in preclinical models .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of the furan ring and the piperidine moiety significantly enhance the biological activity of the compound. Modifications to these structures can lead to variations in potency and selectivity against specific cancer types .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, and how can reaction conditions be optimized?
- Synthesis Steps : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-cyanopyrazine core, followed by coupling with the furan-acrylamide moiety. Key intermediates require protection/deprotection strategies to prevent side reactions (e.g., unwanted nucleophilic attacks on the cyanopyrazine group) .
- Optimization : Reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios (1:1.2 for acrylamide coupling) are critical. TLC and HPLC should monitor intermediate formation, while recrystallization or column chromatography ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylamide double bond is verified by coupling constants (J = 15–16 Hz between α,β-protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₂₂N₆O₂) .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~2220 cm⁻¹ (C≡N) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reaction pathways of this compound?
- Activity Prediction : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs (e.g., cyanopyrazine for kinase inhibition, furan for antimicrobial activity) to predict targets .
- Reaction Modeling : DFT calculations or molecular docking simulate interactions between the acrylamide group and biological targets (e.g., ATP-binding pockets in kinases) or predict regioselectivity in reactions .
Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR or bioassay results?
- Data Validation : Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes artifacts. For NMR discrepancies, variable-temperature (VT-NMR) or 2D-COSY experiments clarify dynamic effects .
- Bioassay Triangulation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, monitoring degradation via HPLC. Key liabilities include hydrolysis of the acrylamide bond or oxidation of the furan ring .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the piperidine ring or glucuronidation of the acrylamide) .
Methodological Challenges
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
- Process Chemistry : Replace batch reactions with flow chemistry for exothermic steps (e.g., acrylamide formation). Optimize catalyst loading (e.g., Pd/C for hydrogenation) and use green solvents (e.g., cyclopentyl methyl ether) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- SAR Studies : Modify the cyanopyrazine group (e.g., replace –CN with –CF₃ for enhanced lipophilicity) or the piperidine substituents (e.g., introduce –OH for solubility). Use LogP calculations (e.g., XLogP3 ~2.5) to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
